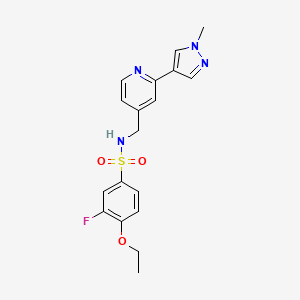

4-ethoxy-3-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-ethoxy-3-fluoro-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN4O3S/c1-3-26-18-5-4-15(9-16(18)19)27(24,25)22-10-13-6-7-20-17(8-13)14-11-21-23(2)12-14/h4-9,11-12,22H,3,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSVMTOOEZSFJPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CN(N=C3)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-ethoxy-3-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzenesulfonamide, a compound with the molecular formula C18H19FN4O3S, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

- Ethoxy group : Enhances solubility and bioavailability.

- Fluoro group : Often increases metabolic stability.

- Pyridine and pyrazole moieties : Known for their roles in interacting with biological targets.

The molecular weight of the compound is approximately 390.4 g/mol .

Synthesis

The synthesis of 4-ethoxy-3-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzenesulfonamide typically involves multi-step reactions, including the formation of the sulfonamide linkage and the introduction of the pyrazole and pyridine units. Specific reagents and conditions are critical for optimizing yield and purity but are not detailed in available literature.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. For instance, derivatives containing pyrazole have shown significant inhibitory activity against key targets such as:

- BRAF(V600E) : Implicated in several cancers.

- EGFR : A critical receptor in cell signaling pathways related to cancer progression.

These interactions suggest potential applications in oncology and other therapeutic areas .

Antitumor Activity

Research indicates that compounds with similar structures exhibit potent antitumor properties. For example, pyrazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted that specific pyrazole derivatives demonstrated effective inhibition of tumor growth in vivo models .

Anti-inflammatory and Antibacterial Properties

In addition to antitumor effects, compounds like 4-ethoxy-3-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzenesulfonamide also exhibit anti-inflammatory and antibacterial activities. The structure–activity relationship (SAR) studies suggest that modifications on the pyrazole ring can enhance these effects, making them valuable in treating inflammatory diseases and infections .

Data Summary

The following table summarizes key biological activities associated with compounds similar to 4-ethoxy-3-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzenesulfonamide:

| Activity Type | Target/Mechanism | Reference |

|---|---|---|

| Antitumor | Inhibition of BRAF(V600E), EGFR | |

| Anti-inflammatory | Cytokine inhibition | |

| Antibacterial | Inhibition of bacterial growth |

Case Study 1: Antitumor Efficacy

A study involving a series of pyrazole derivatives demonstrated their efficacy against various cancer cell lines. The lead compound exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating superior potency .

Case Study 2: Anti-inflammatory Effects

Another investigation evaluated the anti-inflammatory potential of similar sulfonamide compounds. Results showed a marked reduction in pro-inflammatory cytokines in treated models, suggesting a promising therapeutic avenue for inflammatory conditions.

Scientific Research Applications

The compound exhibits diverse biological activities, primarily attributed to its interaction with various cellular targets. Its structure includes functional groups that enhance its solubility and biological efficacy.

Antitumor Studies

Recent research has highlighted the antitumor properties of 4-ethoxy-3-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzenesulfonamide:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| A | MCF-7 | 5.2 | Apoptosis induction |

| B | A549 | 7.8 | Cell cycle arrest at G1 phase |

These studies indicate significant potential for this compound in cancer therapy, particularly against breast cancer (MCF-7) and lung cancer (A549).

Clinical Trials

- Non-Small Cell Lung Cancer (NSCLC) : A clinical trial involving patients with EGFR-mutant NSCLC showed promising results when treated with similar compounds in this class, leading to a significant reduction in tumor size after eight weeks.

- Breast Cancer : Another study reported that patients receiving treatment with this class of compounds exhibited improved survival rates compared to those receiving standard chemotherapy.

Synthesis and Chemical Reactions

The synthesis of 4-ethoxy-3-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzenesulfonamide typically involves several steps that may include reactions typical for sulfonamides, allowing for modifications that enhance biological activity or alter pharmacokinetics.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Pyridine Ring

- Pyridin-4-yl vs. Pyridin-3-yl: A structurally close analogue, 4-ethoxy-3-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide (), differs only in the pyridine substitution position (4-yl vs. 3-yl).

- Thienopyridine Derivatives: 3-chloro-N-[2,6-dimethyl-3-(1-methyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridin-4-yl]benzenesulfonamide () replaces the pyridine with a thienopyridine core.

Modifications to the Sulfonamide Side Chain

- Fluorinated vs. Non-Fluorinated Analogues: The fluorine atom at position 3 in the target compound contrasts with N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide (), which lacks fluorine.

- Ethoxy vs. Methoxy Groups: The ethoxy group in the target compound may confer greater lipophilicity than methoxy-containing analogues (e.g., 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide in ), influencing membrane permeability .

Heterocyclic Additions

- Pyrazolo[3,4-d]pyrimidinyl Systems : highlights a compound with a pyrazolo[3,4-d]pyrimidinyl core fused to a chromen-4-one moiety. Such systems expand aromatic surface area for target engagement but increase molecular weight (589.1 g/mol vs. ~471.5 g/mol for the target compound), possibly reducing oral bioavailability .

- Pyrimidinyl and Thiazolyl Moieties: Compounds like N-{2,4-difluoro-3-[4-(oxetan-3-ylamino)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonyl]-phenyl}-4-trifluoromethylbenzenesulfonamide () integrate pyrrolopyrimidine scaffolds, which may enhance kinase selectivity but complicate synthesis .

Physicochemical and Pharmacological Properties

Q & A

How can researchers optimize the synthetic route for 4-ethoxy-3-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzenesulfonamide to improve yield and purity?

Answer:

Optimizing the synthesis involves addressing steric hindrance and regioselectivity during sulfonamide coupling and pyrazole-pyridine linkage. Key steps include:

- Stepwise Functionalization : Introduce the ethoxy and fluoro groups on the benzene ring early to avoid side reactions during subsequent steps .

- Catalytic Systems : Use polar aprotic solvents (e.g., acetonitrile) with potassium carbonate as a base to enhance nucleophilic substitution efficiency .

- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates, followed by recrystallization for final product purity .

- Monitoring : Track reaction progress via HPLC (e.g., Chromolith columns) to detect unreacted starting materials or byproducts .

What advanced spectroscopic and crystallographic techniques are recommended for confirming the molecular structure and regioselectivity of this sulfonamide derivative?

Answer:

- Single-Crystal X-Ray Diffraction (SC-XRD) : Resolve the 3D structure to confirm regioselectivity of the pyrazole-pyridine linkage and sulfonamide orientation. Use APEX2 and SAINT software for data collection and refinement, ensuring a data-to-parameter ratio >12 and R factor <0.05 .

- Nuclear Overhauser Effect Spectroscopy (NOESY) : Validate spatial proximity of the fluoro and ethoxy groups on the benzene ring .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula with <2 ppm mass error, particularly for distinguishing trifluoromethyl and difluoromethyl analogs .

How can discrepancies in biological activity data for this compound be systematically addressed?

Answer:

Contradictions in bioactivity data (e.g., IC50 variability) require:

- Orthogonal Assays : Cross-validate enzyme inhibition results using fluorescence polarization, surface plasmon resonance (SPR), and cellular viability assays .

- Solubility Adjustments : Test the compound in DMSO/PBS mixtures to ensure consistent solubility across experiments, as aggregation can skew activity .

- Metabolic Stability Screening : Use liver microsome assays to rule out rapid degradation as a cause of false negatives .

What computational methods are effective in predicting the binding interactions of this compound with target enzymes or receptors?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with catalytic pockets (e.g., kinases or GPCRs). Prioritize targets with hydrophobic pockets due to the compound’s trifluoromethyl and ethoxy groups .

- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns to assess hydrogen bonding between the sulfonamide group and conserved residues (e.g., Asp86 in carbonic anhydrase) .

- Quantitative Structure-Activity Relationship (QSAR) : Train models using datasets from analogs (e.g., pyrazole-sulfonamide hybrids) to predict bioactivity cliffs .

What are the critical considerations for handling and storing this compound to ensure stability?

Answer:

- Storage Conditions : Store at −20°C under argon in amber vials to prevent photodegradation of the fluoro and ethoxy groups .

- Handling Protocols : Use gloveboxes with humidity <10% to avoid hydrolysis of the sulfonamide moiety .

- Waste Disposal : Neutralize acidic byproducts (e.g., HCl from coupling reactions) with sodium bicarbonate before disposal .

How can researchers design experiments to elucidate the metabolic pathways of this compound?

Answer:

- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH cofactors. Analyze metabolites via LC-MS/MS, focusing on oxidative defluorination and sulfonamide cleavage .

- Isotopic Labeling : Synthesize a deuterated analog (e.g., deuterium at the benzenesulfonamide methylene) to track metabolic sites using mass shifts .

What strategies mitigate challenges in achieving enantiomeric purity for chiral analogs of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.